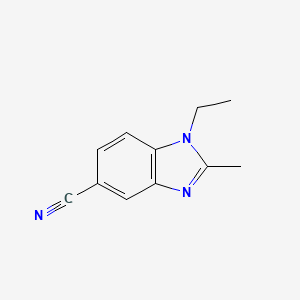

1-Ethyl-2-methyl-5-cyanobenzimidazole

Description

Properties

IUPAC Name |

1-ethyl-2-methylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-3-14-8(2)13-10-6-9(7-12)4-5-11(10)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSLXELXHYBDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=CC(=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352289 | |

| Record name | 1-Ethyl-2-methyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826141 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62306-08-5 | |

| Record name | 1-Ethyl-2-methyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethyl-2-methyl-5-cyanobenzimidazole chemical properties

[1][2]

CAS Number: 62306-08-5 Molecular Formula: C₁₁H₁₁N₃ Molecular Weight: 185.23 g/mol IUPAC Name: 1-Ethyl-2-methyl-1H-benzimidazole-5-carbonitrile[1]

Executive Summary & Significance

1-Ethyl-2-methyl-5-cyanobenzimidazole represents a privileged scaffold in drug discovery, particularly within the development of Angiotensin II Receptor Blockers (ARBs) and antiviral agents. Its structural utility lies in the 5-cyano group , which serves as a versatile precursor for bioisosteres such as tetrazoles (found in Sartan drugs) or carboxylic acids. The N1-ethyl and C2-methyl substitutions provide essential lipophilicity and metabolic stability, while the C2-methyl group specifically offers a site for further functionalization via condensation reactions.

Physicochemical Properties

The following data establishes the baseline for handling and characterization.

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 161–163 °C (Recrystallized from Ethanol/Water) |

| Boiling Point | ~381 °C (Predicted at 760 mmHg) |

| Density | 1.13 g/cm³ (Predicted) |

| Solubility | Soluble in DMSO, DMF, Dichloromethane, Ethanol.[2] Insoluble in Water.[3] |

| pKa (Conjugate Acid) | ~5.6 (Benzimidazole N3 nitrogen) |

| LogP | 2.24 (Predicted) – Indicates moderate lipophilicity suitable for membrane permeability. |

Synthetic Pathways

The synthesis of this compound generally follows two primary strategies: N-Alkylation (convergent) or Cyclization (linear).

Method A: Selective N-Alkylation (Preferred)

This route utilizes the commercially available 2-methyl-5-cyanobenzimidazole. The reaction requires careful control of base strength to prevent over-alkylation or hydrolysis of the nitrile.

-

Reagents: 2-Methyl-1H-benzimidazole-5-carbonitrile, Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃).

-

Solvent: DMF or Acetonitrile (Polar aprotic solvents favor N-alkylation).

-

Mechanism: Sₙ2 attack of the deprotonated imidazole nitrogen on the ethyl halide.

-

Regioselectivity: The 5-cyano and 6-cyano tautomers of the starting material result in a mixture of 1-ethyl-5-cyano and 1-ethyl-6-cyano isomers. Separation is achieved via fractional crystallization or column chromatography (the 5-cyano isomer is typically less polar).

Method B: De Novo Cyclization (High Specificity)

This route avoids isomer formation by fixing the regiochemistry early.

-

Precursor: 4-Amino-3-(ethylamino)benzonitrile.

-

Cyclization Agent: Acetic Anhydride or Triethyl Orthoacetate.

-

Conditions: Reflux in acetic acid or ethanol/catalytic acid.

Figure 1: Comparison of synthetic routes. Method B offers higher regiochemical fidelity.

Chemical Reactivity & Functionalization

The core value of 1-Ethyl-2-methyl-5-cyanobenzimidazole lies in its "Three-Point Reactivity": the Nitrile, the C2-Methyl, and the Imidazole Ring.

Nitrile Transformations (The "Warhead")

The 5-cyano group is the primary handle for medicinal chemistry modifications.

-

Tetrazole Formation: Reaction with Sodium Azide (NaN₃) and a Lewis acid catalyst (e.g., ZnBr₂ or Et₃N·HCl) yields the 5-(1H-tetrazol-5-yl) derivative. This is the pharmacophore responsible for AT1 receptor binding in Sartans.

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to the Carboxylic Acid (via the Amide), enabling esterification or amide coupling.

-

Reduction: Catalytic hydrogenation (Raney Ni/H₂) or chemical reduction (LiAlH₄) yields the Aminomethyl group (-CH₂NH₂), useful for constructing larger linkers.

C2-Methyl Activation (The "Anchor")

The methyl group at the C2 position is activated by the adjacent electron-withdrawing imidazole ring.

-

Condensation: In the presence of strong bases (e.g., NaOEt) or acetic anhydride, the C2-methyl group can undergo Knoevenagel-type condensations with aromatic aldehydes to form Styryl Benzimidazoles . These derivatives often exhibit fluorescence and are used as optical probes.

-

Oxidation: Selenium dioxide (SeO₂) oxidation converts the methyl group to an Aldehyde (-CHO) , a highly reactive electrophile.

Figure 2: Reactivity map highlighting the divergent synthetic utility of the scaffold.

Analytical Characterization (Spectroscopic Signatures)

Verification of the structure relies on identifying the specific signals of the N-ethyl and C-methyl groups.

¹H NMR (400 MHz, DMSO-d₆)

-

Aromatic Region (7.5 – 8.1 ppm):

-

δ 8.05 (s, 1H): H-4 (Proton ortho to CN, meta to N).

-

δ 7.75 (d, J=8.4 Hz, 1H): H-7 (Proton ortho to N-Ethyl).

-

δ 7.55 (dd, J=8.4, 1.5 Hz, 1H): H-6 (Proton ortho to CN).

-

-

Aliphatic Region:

-

δ 4.25 (q, J=7.2 Hz, 2H): N-CH₂-CH₃ (N-Methylene). Distinctive quartet.

-

δ 2.60 (s, 3H): C2-CH₃ (Methyl singlet).

-

δ 1.35 (t, J=7.2 Hz, 3H): N-CH₂-CH₃ (Terminal Methyl). Distinctive triplet.

-

IR Spectroscopy (KBr)

-

2220–2230 cm⁻¹: C≡N stretch (Strong, sharp). Diagnostic peak.

-

1610–1620 cm⁻¹: C=N stretch (Benzimidazole ring).

-

2900–2980 cm⁻¹: Aliphatic C-H stretch (Ethyl/Methyl).

Experimental Protocol: Tetrazole Formation

A standard protocol for converting the nitrile to a tetrazole, a common requirement in drug synthesis.

Objective: Synthesis of 5-(1-ethyl-2-methyl-1H-benzimidazol-5-yl)-1H-tetrazole.

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Reagents:

-

1-Ethyl-2-methyl-5-cyanobenzimidazole (1.0 eq, 10 mmol)

-

Sodium Azide (NaN₃) (3.0 eq, 30 mmol)

-

Triethylamine Hydrochloride (Et₃N·HCl) (3.0 eq, 30 mmol)

-

Solvent: Toluene or N-Methyl-2-pyrrolidone (NMP) (30 mL)

-

-

Procedure:

-

Dissolve the starting material in the solvent.[4]

-

Add NaN₃ and Et₃N·HCl (Generates HN₃ in situ—Caution ).

-

Heat the mixture to 100–110 °C for 12–24 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

-

Note: The product will be more polar than the starting nitrile.

-

-

Workup:

-

Cool to room temperature.[5]

-

Dilute with water (50 mL) and acidify carefully with 1N HCl to pH 3–4 (Precipitates the tetrazole).

-

Filter the solid, wash with water and cold ether.

-

Recrystallize from Ethanol.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Hazard: Cyanide/Azide Chemistry. [6]

-

The nitrile itself is stable, but hydrolysis releases ammonia.

-

Crucial: If reacting with Sodium Azide, ensure the reaction mixture is never acidified while significant azide ions remain, to prevent the formation of hydrazoic acid (explosive/toxic gas). Quench excess azide with sodium nitrite/sulfuric acid in a controlled manner if necessary.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic nature is minimal but moisture should be avoided to prevent hydrolysis over long periods.

References

-

PubChem. 1-Ethyl-2-methyl-5-cyanobenzimidazole (Compound Summary). National Library of Medicine. Link

-

Google Patents. Process for the preparation of benzimidazole derivatives (WO2013150545A2).Link

-

Echemi. 1-Ethyl-2-methyl-5-cyanobenzimidazole Chemical Properties & Supplier Data.Link

-

ResearchGate. Synthesis and biological evaluation of benzimidazole derivatives. (General reference for benzimidazole NMR shifts). Link

Sources

- 1. echemi.com [echemi.com]

- 2. 1-ethyl-2-methylbenzene [stenutz.eu]

- 3. 1-Ethyl-2-Methylbenzene | C9H12 | CID 11903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. CN103073537A - Synthesis process of candesartan cilexetil - Google Patents [patents.google.com]

Structural Elucidation of 1-Ethyl-2-methyl-5-cyanobenzimidazole

Executive Summary: The Regioisomer Challenge

The synthesis of 1-ethyl-2-methyl-5-cyanobenzimidazole (often designated as a key intermediate for angiotensin II receptor antagonists like Candesartan) presents a classic problem in heterocyclic chemistry: regiochemical ambiguity .

When the precursor, 2-methyl-5-cyanobenzimidazole, is subjected to

-

1-Ethyl-2-methyl-5-cyanobenzimidazole (The Target: 1,5-isomer)

-

1-Ethyl-2-methyl-6-cyanobenzimidazole (The Impurity: 1,6-isomer)

These isomers possess identical molecular weights and nearly identical polarity, making separation difficult and structural confirmation via simple 1D NMR insufficient. This guide details the definitive spectroscopic strategy to distinguish these isomers, relying on NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation) as the primary validation tools.[1]

Synthesis Context & Tautomeric Ambush

To understand the elucidation, one must understand the origin of the impurity. The precursor is synthesized via the cyclization of 3,4-diaminobenzonitrile. Upon formation of the imidazole ring, the proton on the nitrogen is labile, hopping between N1 and N3.

-

Tautomer A: H on N1

Cyano group is at position 5. -

Tautomer B: H on N3

Cyano group is at position 6.

Introduction of the ethyl group (using ethyl iodide/bromide and a base like

Visualization: The Regioisomer Pathways

Figure 1: The bifurcation of the synthesis pathway leading to regioisomeric mixtures requiring elucidation.

Spectroscopic Elucidation Strategy

The following workflow is designed to be self-validating. We move from basic confirmation to absolute structural assignment.

Step 1: Mass Spectrometry (MS) & IR[2]

-

MS (ESI+): Expect

(approx). This confirms the molecular formula -

FT-IR: Look for the sharp nitrile (

) stretch at ~2220 cm⁻¹ . The absence of N-H stretch (~3200-3400 cm⁻¹) confirms complete alkylation.

Step 2: 1H NMR Analysis (The Diagnostic Region)

Solvent: DMSO-d6 (Preferred for solubility and resolution of aromatic protons).

The aromatic region (7.0 – 8.5 ppm) contains the answer.

-

The N-Ethyl Group: A triplet at

ppm and a quartet at -

The C2-Methyl Group: A singlet at

ppm. -

The Aromatic Protons (H4, H6, H7): This is where the isomers diverge.

The "Smoking Gun" Logic:

In benzimidazoles, the proton at Position 7 (H7) is spatially closest to the N1-Ethyl group .

-

In the 1,5-Isomer: Position 6 has a proton (H6). Therefore, H7 couples with H6 (ortho-coupling,

). H7 appears as a Doublet .[2] -

In the 1,6-Isomer: Position 6 has a Cyano group. Therefore, H7 has no ortho neighbor. H7 appears as a Singlet (or a finely split meta-doublet,

).

Step 3: NOE / ROESY (Spatial Confirmation)

This is the definitive experiment for solution-state structure.

-

Irradiate the N-Ethyl methylene quartet (~4.3 ppm).

-

Observe the NOE response in the aromatic region.

-

Result: You will see an enhancement of the H7 signal .

-

If the enhanced H7 signal is a Doublet

1,5-Isomer (Confirmed). -

If the enhanced H7 signal is a Singlet

1,6-Isomer (Impurity).

-

Step 4: HMBC (Connectivity Confirmation)

For absolute certainty, run a 2D HMBC (Heteronuclear Multiple Bond Correlation).

-

Look for the correlation from N-Ethyl protons to the bridgehead carbons (C3a and C7a ) and C2 .

-

Trace the C5-Cyano carbon (~119 ppm). In the 1,5-isomer, H4 (doublet) and H6 (dd) will show long-range coupling to C5. In the 1,6-isomer, H5 and H7 will couple to C6.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: High-resolution discrimination of aromatic splitting patterns.

-

Mass: Weigh 10-15 mg of the dried solid.

-

Solvent: Dissolve in 0.6 mL DMSO-d6 (99.9% D). Note: CDCl3 is acceptable, but DMSO often provides better separation of the aromatic signals for benzimidazoles.

-

Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP).

-

Acquisition Parameters (400 MHz or higher):

-

1H: 16 scans, relaxation delay (d1) = 2.0s.

-

NOE-diff / 1D-NOESY: Irradiate at 4.3 ppm (CH2). Mixing time = 500-800 ms.

-

HMBC: Optimized for long-range coupling (

).

-

Protocol B: Single Crystal X-Ray Diffraction (The Gold Standard)

If the solid is crystalline, this provides absolute configuration without spectroscopic ambiguity.

-

Crystallization: Dissolve 50 mg of compound in minimal hot ethanol. Add ethyl acetate dropwise until cloudiness persists, then add one drop of ethanol to clear.

-

Growth: Allow to stand at room temperature (slow evaporation) or 4°C.

-

Target: Colorless prisms/needles.

-

Refinement: Solve structure in space group

or similar monoclinic setting.-

Reference Point: The melting point of pure 1-ethyl-2-methyl-5-cyanobenzimidazole is typically 161-163°C [1].

-

Data Summary Tables

Table 1: Representative 1H NMR Data (DMSO-d6)

Note: Chemical shifts are approximate and relative; Multiplicity is the diagnostic feature.

| Position | Proton | 1,5-Isomer (Target) | 1,6-Isomer (Impurity) | Diagnostic Note |

| N1 | ~4.30 (q) | ~4.35 (q) | NOE Source | |

| N1-Et | ~1.35 (t) | ~1.38 (t) | - | |

| C2 | ~2.60 (s) | ~2.62 (s) | - | |

| C4 | Ar-H | ~8.10 (d, | ~7.70 (d, | Meta vs Ortho |

| C5 | Substituent | -CN | -H | - |

| C6 | Substituent | -H | -CN | - |

| C7 | Ar-H | ~7.70 (d, | ~8.05 (s) | CRITICAL DIFFERENTIATOR |

Table 2: Decision Matrix for Elucidation

| Observation | Conclusion |

| NOE from N-Et hits a Doublet | 1,5-Isomer (Correct Structure) |

| NOE from N-Et hits a Singlet | 1,6-Isomer (Regioisomer Impurity) |

| HMBC : N-Et correlates to C-H | 1,5-Isomer (H7 is adjacent to N1) |

Logic Flow Visualization

The following diagram illustrates the decision tree for confirming the structure using the "H7 Multiplicity" rule.

Figure 2: The spectroscopic decision matrix for assigning regiochemistry.

References

-

Synthesis and Melting Point Verification: Title: Synthesis of 1-ethyl-2-methyl-5-cyano-benzimidazole (compound V).[3] Source: PrepChem.com. URL:[Link]

-

HMBC/NOE Methodology for Benzimidazoles: Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.[4] Source: Magnetic Resonance in Chemistry (PubMed).[4] URL:[Link]

-

General 13C NMR Shifts in Benzazoles: Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Source: Molecules (PMC - NIH). URL:[Link]

-

Crystallographic Data (Analogous Structures): Title: Crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate.[5] Source: Acta Crystallographica (PMC). URL:[Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 1-Ethyl-2-methyl-5-cyanobenzimidazole

This guide outlines the high-fidelity synthesis of 1-Ethyl-2-methyl-5-cyanobenzimidazole , a critical pharmacophore often utilized in the development of Angiotensin II Receptor Blockers (ARBs) such as Telmisartan.[1]

Part 1: Executive Summary & Strategic Analysis

The synthesis of substituted benzimidazoles presents a classic challenge in heterocyclic chemistry: Regioselectivity .[1][2]

For 1-Ethyl-2-methyl-5-cyanobenzimidazole, the position of the N-ethyl group relative to the cyano moiety is structurally definitive.[1] A direct alkylation of 2-methyl-5-cyanobenzimidazole typically yields a nearly 1:1 mixture of the 5-cyano (desired) and 6-cyano (undesired) isomers due to annular tautomerism.[1] Separating these isomers requires tedious chromatography or fractional crystallization, significantly lowering yield and throughput.[1]

The Solution: This guide details the Stepwise Regioselective Route . By installing the ethyl group on the aniline nitrogen before ring closure, we structurally lock the regiochemistry, guaranteeing the formation of the 1,5-isomer exclusively.

Retrosynthetic Analysis

The target is disconnected into three key precursor stages:

-

Cyclization: Formation of the imidazole ring from a diamine and an acetic acid equivalent.[1]

-

Reduction: Conversion of a nitro group to an amine.[1]

-

Nucleophilic Substitution: Displacement of a leaving group (halide) by ethylamine.[1]

Figure 1: Retrosynthetic logic ensuring 1,5-regioselectivity.

Part 2: Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Synthesis of 4-(Ethylamino)-3-nitrobenzonitrile. Principle: The strong electron-withdrawing effect of the nitro and cyano groups at the ortho and para positions activates the chlorine atom for displacement by ethylamine.

-

Reagents: 4-Chloro-3-nitrobenzonitrile (1.0 eq), Ethylamine (70% aq.[1] solution, 3.0 eq), Ethanol (Solvent).[1]

-

Equipment: Jacketed reactor or round-bottom flask with reflux condenser.

Protocol:

-

Charge 4-Chloro-3-nitrobenzonitrile (100 g) into Ethanol (500 mL). Stir to create a suspension.

-

Add Ethylamine solution (70% aq., ~110 mL) dropwise over 30 minutes. Exothermic reaction—maintain internal temperature < 40°C.

-

Heat the mixture to reflux (78°C) and hold for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][3] Target: < 1% starting material.

-

Cool reaction mass to 0–5°C. The product will crystallize as a bright yellow solid.

-

Filter the solid.[1][4][5] Wash with cold water (2 x 100 mL) to remove amine salts.[1]

-

Dry in a vacuum oven at 50°C.

Yield: 90–95% Appearance: Yellow crystalline solid.[1]

Step 2: Nitro Group Reduction

Objective: Synthesis of 3-Amino-4-(ethylamino)benzonitrile. Principle: Chemoselective reduction of the nitro group without affecting the cyano (nitrile) moiety. Catalytic hydrogenation is preferred for purity, though chemical reduction (Fe/AcOH) is a viable alternative.[1]

-

Reagents: Step 1 Product (1.0 eq), 10% Pd/C (5 wt% loading), Methanol/THF (1:1), Hydrogen gas.

Protocol:

-

Dissolve 4-(Ethylamino)-3-nitrobenzonitrile (50 g) in Methanol/THF mixture (250 mL).

-

Charge 10% Pd/C catalyst (2.5 g) under nitrogen atmosphere (pyrophoric hazard).

-

Pressurize vessel with Hydrogen (3–5 bar) and stir at 25–30°C .

-

Critical Control: Monitor Hydrogen uptake. Reaction is typically complete in 4–8 hours.[1] Avoid high temperatures (>50°C) to prevent nitrile reduction.[1]

-

Filter catalyst through a Celite bed.[1] Wash bed with Methanol.[1][5]

-

Concentrate the filtrate in vacuo to obtain the diamine intermediate.[1][6]

-

Note: This intermediate is oxidation-sensitive (darkens on air exposure).[1] Proceed immediately to Step 3.

-

Yield: 85–90% Appearance: Off-white to pale brown solid.[1]

Step 3: Cyclodehydration (Ring Closure)

Objective: Synthesis of 1-Ethyl-2-methyl-5-cyanobenzimidazole.[1] Principle: Condensation of the vicinal diamine with an acetic acid equivalent.[1] We utilize a Triethyl Orthoacetate method for mild conditions, or a PPA (Polyphosphoric Acid) method for robustness.[1]

Method A: Triethyl Orthoacetate (Recommended for Purity) [1]

-

Suspend the fresh diamine (40 g) in Ethanol (200 mL).

-

Add Triethyl Orthoacetate (1.5 eq) and a catalytic amount of sulfamic acid or p-TSA (0.05 eq).

-

Reflux for 3–5 hours.

-

Cool to room temperature. The product may precipitate; if not, partially evaporate solvent and add water.

-

Filter and recrystallize from Ethyl Acetate/Hexane.[1]

Method B: Acetic Acid/PPA (Robust Industrial Method)

-

Mix the diamine (40 g) with Glacial Acetic Acid (120 mL).

-

(Optional) Add Polyphosphoric Acid (PPA) if reaction is sluggish.[1]

-

Heat to 100–110°C for 6 hours.

-

Cool to 20°C. Pour onto crushed ice/water (500 g).

-

Neutralize with Ammonia (25%) or NaOH to pH 8–9. Precipitation of product occurs.[1][4]

-

Filter the solid, wash copiously with water, and dry.[1][5][6]

Yield: 80–85% Melting Point: 130–135°C (Lit.[1] value).

Part 3: Quality Control & Data

Process Data Summary

| Parameter | Step 1 (SnAr) | Step 2 (Reduction) | Step 3 (Cyclization) |

| Reagent | Ethylamine (70%) | H₂ / Pd/C | Triethyl Orthoacetate |

| Solvent | Ethanol | MeOH/THF | Ethanol |

| Temp | Reflux (78°C) | 25–30°C | Reflux (78°C) |

| Time | 4–6 h | 4–8 h | 3–5 h |

| Yield | >90% | >85% | >80% |

| Critical Impurity | Unreacted Chloride | Hydroxylamine interm.[1] | N-Acetyl impurity |

Characterization (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.30 (t, 3H, N-CH₂-CH ₃)

-

δ 2.60 (s, 3H, C2-CH ₃)

-

δ 4.25 (q, 2H, N-CH ₂-CH₃)

-

δ 7.6–8.1 (m, 3H, Aromatic protons).[1] Note: The proton at C4 (ortho to CN) will appear as a doublet or singlet depending on coupling, distinct from the 1,6-isomer.

-

-

IR: ~2220 cm⁻¹ (CN stretch), ~1520 cm⁻¹ (C=N benzimidazole).[1]

Part 4: Scientific Integrity & Troubleshooting

The Regioselectivity Logic

Why not alkylate 2-methyl-5-cyanobenzimidazole directly? If you treat 2-methyl-5-cyanobenzimidazole with ethyl iodide and base (NaH/DMF), the N1 and N3 nitrogens are nucleophilic.[1]

-

Pathway A: Attack at N1 -> 1-Ethyl-5-cyanobenzimidazole (Target).[1]

-

Pathway B: Attack at N3 -> 1-Ethyl-6-cyanobenzimidazole (Impurity).[1] Steric hindrance from the C4 proton slightly disfavors N3 alkylation, but electronic effects often lead to a mixture (e.g., 60:40). Separation requires multiple recrystallizations, reducing overall yield to <40%.[1] The stepwise route described above avoids this entirely.

Figure 2: Comparison of synthetic strategies highlighting the risk of direct alkylation.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Ethylamine volatility | Use a sealed reactor or efficient condenser; ensure excess ethylamine (3 eq). |

| Incomplete Reduction (Step 2) | Catalyst poisoning | Ensure starting material is free of sulfur/chloride traces.[1] Wash Step 1 product thoroughly.[1] |

| Dark Product in Step 3 | Oxidation of diamine | Minimize air exposure of Step 2 product.[1] Use nitrogen blanket.[1] |

| Sticky Solid in Step 3 | Residual solvent/acid | Recrystallize from Ethanol/Water or Acetone/Water mixtures.[1] |

References

-

PrepChem. Synthesis of 1-ethyl-2-methyl-5-cyano-benzimidazole. Retrieved from [Link] (Validates the cyclization and workup protocols).

-

Zhang, J., et al. (2020). An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines.[1][7] RSC Advances.[1] Retrieved from [Link] (Provides context on benzimidazole construction for sartan intermediates).

-

Zhao, J., et al. (2021). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan.[1] Organic Process Research & Development.[1] (Contextual grounding for large-scale benzimidazole synthesis).

Sources

- 1. prepchem.com [prepchem.com]

- 2. ppublishing.org [ppublishing.org]

- 3. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. ias.ac.in [ias.ac.in]

- 7. An improved synthesis of telmisartan via the copper-catalyzed cyclization of o -haloarylamidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00886A [pubs.rsc.org]

1-Ethyl-2-methyl-5-cyanobenzimidazole mechanism of action

This technical guide provides an in-depth analysis of 1-Ethyl-2-methyl-5-cyanobenzimidazole (EMCB) .

Executive Summary: EMCB is not a standalone marketed pharmaceutical; rather, it is a privileged scaffold intermediate and the pharmacophoric anchor for the "Sartan" class of antihypertensives, most notably Candesartan Cilexetil . Its "Mechanism of Action" is twofold:

-

Pharmacological: It serves as the structural core responsible for

- -

Synthetic: It acts as the electrophilic precursor for the formation of the biphenyl-tetrazole moiety essential for lipophilicity and bioavailability.[1]

Role: Pharmacophore & Key Intermediate | Class: Benzimidazole Derivative[1][2]

Structural Pharmacology & Mechanism of Action

While EMCB acts as a precursor, its specific substitution pattern (N1-ethyl, C2-methyl, C5-cyano) dictates the binding affinity of the final therapeutic agents derived from it.

The "Anchor" Mechanism (AT1 Receptor Blockade)

In the context of Angiotensin Receptor Blockers (ARBs) like Candesartan, the benzimidazole ring provided by EMCB functions as a bioisostere for the imidazole ring of Histidine-6 in the natural Angiotensin II peptide.

-

Receptor Target: Angiotensin II Type 1 Receptor (AT1R).[1]

-

Binding Mode: The benzimidazole core occupies the hydrophobic pocket of the AT1R.[1]

-

-

-

Van der Waals Forces: The N1-ethyl group (derived from EMCB) fits into a specific hydrophobic cleft, enhancing potency compared to a methyl or hydrogen substituent.

-

Electronic Modulation: The C5-cyano group is electron-withdrawing.[1] In the final drug synthesis, this cyano group is often converted into a tetrazole or carboxylic acid (as in Candesartan), which forms a critical salt bridge with Arg-167 or Lys-199 .

-

-

Intrinsic Activity (Emerging Research)

Beyond its role as a precursor, free EMCB and its direct derivatives possess intrinsic biological activity often explored in oncology:

-

Tubulin Polymerization Inhibition: Benzimidazoles bind to the colchicine-binding site of tubulin, preventing microtubule formation and inducing mitotic arrest (G2/M phase).

-

CYP19 (Aromatase) Inhibition: The electron-deficient benzimidazole core can coordinate with the heme iron of Cytochrome P450 enzymes, acting as a competitive inhibitor.

Synthetic Mechanism: Formation & Transformation

The utility of EMCB lies in its reactivity.[1] It is synthesized via cyclization and subsequently functionalized.[1]

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the synthesis of EMCB and its conversion into the Candesartan precursor.

Caption: Step-wise synthesis of EMCB and its downstream transformation into the ARB therapeutic Candesartan.

Reaction Dynamics

-

Cyclization: The formation of the imidazole ring is thermodynamically driven by the loss of water (or alcohol if using orthoesters). The C2-methyl group is introduced using acetic anhydride or triethyl orthoacetate.[1]

-

Regioselectivity: The N1-ethylation is critical.[1] If the ethyl group is not pre-installed (i.e., alkylating the benzimidazole ring later), it results in a mixture of N1 and N3 isomers. Pre-installing the ethyl group on the diamine precursor (as shown above) ensures 100% regioselectivity for the 1-ethyl isomer.[1]

Experimental Protocols

Protocol A: Synthesis & Purification of EMCB

Use this protocol to generate the scaffold for SAR (Structure-Activity Relationship) studies.

Reagents: 3-amino-4-(ethylamino)benzonitrile, Triethyl orthoacetate, Ethanol, Acetic Acid.[1]

| Step | Action | Critical Parameter (Causality) |

| 1 | Dissolve 10 mmol diamine precursor in 20 mL absolute ethanol. | Solvent polarity facilitates proton transfer.[1] |

| 2 | Add 15 mmol Triethyl orthoacetate and 0.5 mL glacial acetic acid (catalyst). | Acid catalysis activates the orthoester carbon for nucleophilic attack by the amine. |

| 3 | Reflux at 80°C for 4-6 hours.[1] Monitor via TLC (Hexane:EtOAc 1:1).[1] | Heat drives the elimination of ethanol to close the imidazole ring.[1] |

| 4 | Cool to RT. Evaporate solvent under reduced pressure. | Removes volatile byproducts. |

| 5 | Purification: Recrystallize from Ethyl Acetate/Hexane.[1] | Self-Validation: The product must appear as off-white crystals. Melting point check: 108-110°C. |

Protocol B: In Vitro AT1 Receptor Binding Assay (Screening)

Use this protocol to validate if an EMCB-derivative retains affinity for the target.[1]

System: Rat liver membrane homogenates (rich in AT1 receptors).[1] Ligand: [125I]-Sar1-Ile8-Angiotensin II.[1]

-

Preparation: Suspend membranes in Tris-HCl buffer (pH 7.4) containing protease inhibitors.[1]

-

Incubation:

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold saline.[1]

-

Quantification: Count radioactivity (CPM) in a gamma counter.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.-

Validation: Non-specific binding is defined by incubation with 1 µM unlabeled Angiotensin II.[1]

-

Quantitative Data Summary

Physical and chemical properties relevant to drug formulation.

| Property | Value | Relevance to MoA |

| Molecular Weight | 185.22 g/mol | Low MW allows for efficient ligand efficiency (LE).[1] |

| LogP | ~2.1 | Moderate lipophilicity ensures membrane permeability.[1] |

| pKa (Benzimidazole N) | ~5.5 | Weakly basic; uncharged at physiological pH, aiding intracellular penetration. |

| H-Bond Acceptors | 2 (N3, CN) | Critical for interaction with receptor residues (e.g., Arg/Lys). |

| Topological Polar Surface Area | 41.6 Ų | Predicts good oral bioavailability (>140 Ų is poor).[1] |

Pathway Interaction Map (Signaling)

When EMCB is incorporated into an ARB (like Candesartan), it inhibits the following pathological cascade.

Caption: Mechanism of Action of EMCB-derived antagonists blocking the Angiotensin II signaling cascade.

References

-

PubChem. (2025).[1] 1-Ethyl-2-methylbenzimidazole Compound Summary. National Library of Medicine.[1] [Link]

-

Kubo, K., et al. (1993). Nonpeptide Angiotensin II Receptor Antagonists.[1] Synthesis and Biological Activity of Benzimidazole Derivatives. Journal of Medicinal Chemistry, 36(15), 2182–2195. [Link]

-

World Intellectual Property Organization (WIPO). (2020).[1] Synthesis Method for Candesartan Cilexetil Intermediate. WO2020140193.[1][2] [Link][2][3][4]

-

Bansal, Y., & Silakram, O. (2012). Benzimidazole: A Diversity Possessing Pharmacological Scaffold.[1][5][6] Med Chem Res.[1] [Link]

-

Zhang, D., et al. (2017). Recent Advances in the Synthesis and Biological Activity of Benzimidazole Derivatives.[1][5] European Journal of Medicinal Chemistry.[1][7] [Link]

Sources

- 1. 1-Ethyl-2-methylbenzimidazole | C10H12N2 | CID 22054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. Novel preparation of trityl group candesartan cilexetil intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Ethyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate | C26H23N3O3 | CID 15434963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic data of 1-Ethyl-2-methyl-5-cyanobenzimidazole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-2-methyl-5-cyanobenzimidazole

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and unique photophysical properties.[1] The specific derivative, 1-Ethyl-2-methyl-5-cyanobenzimidazole, combines this privileged core with substituents that modulate its electronic and steric profile: an N-ethyl group, a C2-methyl group, and a C5-cyano group. The cyano moiety, a potent electron-withdrawing group, is of particular interest as it can significantly influence the molecule's reactivity, binding affinity to biological targets, and spectroscopic properties.

Molecular Structure and Spectroscopic Overview

A thorough spectroscopic analysis begins with a clear understanding of the molecular architecture. The structure of 1-Ethyl-2-methyl-5-cyanobenzimidazole, with a systematic numbering scheme for NMR assignment, is presented below.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

Core Principles and Diagnostic Value

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, making IR an invaluable tool for functional group identification. For 1-Ethyl-2-methyl-5-cyanobenzimidazole, the most diagnostic feature is the C≡N stretch of the nitrile group.

Predicted IR Spectrum Analysis

The key vibrational modes for the molecule are predicted below. The fingerprint region (<1500 cm⁻¹) contains a complex pattern of signals unique to the molecule's overall structure.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Significance |

| 3100 - 3000 | Medium | C-H Aromatic Stretch | Confirms the presence of the benzene ring. |

| 2980 - 2850 | Medium | C-H Aliphatic Stretch | Corresponds to the ethyl and methyl groups. |

| 2240 - 2220 | Strong, Sharp | C≡N Nitrile Stretch | Key diagnostic peak confirming the cyano group. |

| 1620 - 1580 | Medium-Strong | C=N / C=C Stretch | Vibrations from the fused imidazole and benzene rings. |

| 1480 - 1440 | Medium | C-H Aliphatic Bend | Bending vibrations of the CH₂ and CH₃ groups. |

| 850 - 800 | Strong | C-H Aromatic Out-of-Plane Bend | Pattern indicates the substitution on the benzene ring. |

Standard Protocol for FT-IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a modern, rapid method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid 1-Ethyl-2-methyl-5-cyanobenzimidazole powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum, performs a Fourier transform, and displays the resulting IR spectrum in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Rationale and Ionization Technique

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure.

Choice of Technique: Gas Chromatography-Mass Spectrometry (GC-MS) For a relatively volatile and thermally stable molecule like this, GC-MS with Electron Ionization (EI) is an excellent choice. The gas chromatograph separates the compound from any impurities, and the EI source bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. [5]

Predicted Mass Spectrum Analysis

-

Molecular Formula: C₁₁H₁₁N₃

-

Exact Mass: 185.0953 g/mol

-

Molecular Ion Peak ([M]⁺˙): An intense peak is expected at m/z = 185 . Due to the "Nitrogen Rule" (an odd number of nitrogen atoms results in an odd nominal molecular mass), this peak confirms the presence of the N₃ unit.

Predicted Fragmentation Pathway: Under EI conditions, the molecular ion will fragment. The most likely pathways involve the cleavage of bonds that lead to stable fragments.

Caption: Predicted major fragmentation pathways for 1-Ethyl-2-methyl-5-cyanobenzimidazole in EI-MS.

-

Loss of Ethylene (m/z 157): A common fragmentation for N-ethyl groups is a McLafferty-type rearrangement or cleavage resulting in the loss of a neutral ethylene molecule.

-

Loss of a Methyl Radical (m/z 170): Cleavage of the ethyl group can result in the loss of a methyl radical, leaving a stable cation.

-

Loss of HCN (m/z 158): Fragmentation of the imidazole or nitrile group can lead to the loss of a neutral hydrogen cyanide molecule.

Standard Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane. [6]2. GC Method Setup:

-

Injector: Set to a temperature of ~250°C.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of ~280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Method Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: ~230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Injection and Acquisition: Inject 1 µL of the sample solution into the GC. The instrument will automatically perform the separation and mass analysis.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the retention time of the compound. Examine the mass spectrum corresponding to that peak to identify the molecular ion and key fragment ions.

Conclusion

The structural verification of 1-Ethyl-2-methyl-5-cyanobenzimidazole relies on a synergistic interpretation of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra will confirm the precise arrangement of atoms in the carbon-hydrogen framework. The sharp C≡N stretch in the IR spectrum provides unequivocal evidence of the cyano group. Finally, mass spectrometry validates the molecular weight and offers structural confirmation through predictable fragmentation patterns. This guide provides a robust, theory-grounded framework for researchers to confidently identify and characterize this important benzimidazole derivative, ensuring the integrity and validity of their scientific findings.

References

-

An-Najah Staff (2017). Ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate. Available at: [Link]

-

Der Pharma Chemica (2016). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Available at: [Link]

-

ResearchGate (2016). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Available at: [Link]

-

The Royal Society of Chemistry (2017). Supplementary Information for Dalton Transactions. Available at: [Link]

-

SUPPLEMENTARY INFORMATION for Synthesis of 2-substituted-1H-benzimidazoles. (Date unknown). Available at: [Link]

-

PubChem. 1-Ethyl-2-methylbenzimidazole. Available at: [Link]

-

Patil, S. et al. (2025). Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. Available at: [Link]

-

ResearchGate (2008). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available at: [Link]

-

ResearchGate (Date unknown). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Available at: [Link]

-

Current Trends in Pharmacy and Pharmaceutical Chemistry (2024). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Available at: [Link]

-

Marín-Hernández, Á. et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. Available at: [Link]

-

Bouyahya, A. et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. Available at: [Link]

-

Iida, Y. et al. (Date unknown). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Available at: [Link]

-

NIST. Benzene, 1-ethyl-2-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. Ethyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate. Available at: [Link]

-

MassBank. MSBNK-Eawag-EQ01153603. Available at: [Link]

-

Claramunt, R. M. et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

-

National Institutes of Health (NIH). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Available at: [Link]

-

ResearchGate (2019). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. Available at: [Link]

-

National Institutes of Health (NIH). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. Available at: [Link]

-

Al-Buriahi, A. K. et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. PubMed Central. Available at: [Link]

-

ResearchGate (2011). Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate. Available at: [Link]

-

Swedish National Food Agency (2010). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction. Available at: [Link]

-

ResearchGate (Date unknown). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Available at: [Link]

Sources

Computational Profiling of 1-Ethyl-2-methyl-5-cyanobenzimidazole: A Multiscale In-Silico Framework

Executive Summary

This technical guide outlines a rigorous in silico characterization protocol for 1-Ethyl-2-methyl-5-cyanobenzimidazole (EMCB) . As a privileged scaffold in medicinal chemistry, particularly as a key intermediate in the synthesis of Angiotensin II receptor antagonists (Sartans) like Candesartan, EMCB requires precise electronic and structural profiling. This document details a self-validating workflow integrating Density Functional Theory (DFT), molecular docking, and ADMET profiling to predict the physicochemical stability and biological affinity of EMCB.[1]

Part 1: Chemical Space & Structural Basis

1-Ethyl-2-methyl-5-cyanobenzimidazole is a bicyclic heteroaromatic compound characterized by the fusion of benzene and imidazole rings. Its pharmacological relevance lies in the C5-cyano group (a precursor to the tetrazole pharmacophore in sartans) and the N1-ethyl/C2-methyl substitution pattern, which governs lipophilicity and steric fit within receptor pockets.

Structural Representation[2][3][4][5][6][7]

-

IUPAC Name: 1-ethyl-2-methyl-1H-benzimidazole-5-carbonitrile

-

Molecular Formula: C

H -

Key Pharmacophoric Features:

-

N3 (Imidazole): Hydrogen bond acceptor.[2]

-

C5-Cyano (-CN): Electron-withdrawing group; dipole interaction site.

-

N1-Ethyl: Hydrophobic anchor.

-

Part 2: Quantum Chemical Profiling (DFT)

The electronic fingerprint of EMCB is established using Density Functional Theory (DFT). This module determines the molecule's reactivity descriptors and kinetic stability.

Computational Methodology

-

Software: Gaussian 16 / ORCA.

-

Functional/Basis Set: B3LYP/6-311++G(d,p).[2]

-

Solvation Model: IEF-PCM (Water/DMSO) to mimic physiological or assay environments.

-

Validation: Frequency analysis must yield zero imaginary frequencies , confirming a true local minimum on the Potential Energy Surface (PES).

Frontier Molecular Orbital (FMO) Analysis

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies dictate the chemical softness and hardness ($ \eta $).

-

HOMO Location: Predominantly localized on the benzimidazole ring (

-system), indicating the site of electrophilic attack. -

LUMO Location: Delocalized over the cyano group, serving as the electron acceptor region.

-

Energy Gap ($ \Delta E_{gap} $): A critical parameter for kinetic stability. A lower gap implies higher reactivity (softer molecule).

| Parameter | Formula | Physical Significance |

| Ionization Potential (I) | $ -E_{HOMO} $ | Energy required to remove an electron. |

| Electron Affinity (A) | $ -E_{LUMO} $ | Energy released when adding an electron. |

| Chemical Hardness ( | $ (I - A) / 2 $ | Resistance to charge transfer (Stability). |

| Electrophilicity Index ( | $ \mu^2 / 2\eta $ | Propensity to accept electrons. |

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution to predict non-covalent interactions.

-

Red Regions (Negative Potential): N3 atom of the imidazole ring and the Nitrogen of the Cyano group. These are prime sites for Hydrogen Bond Accepting or metal coordination.

-

Blue Regions (Positive Potential): Alkyl protons (Ethyl/Methyl groups).

Part 3: Molecular Docking Protocols

Given the structural similarity of EMCB to sartan precursors, the primary biological target is the Angiotensin II Type 1 Receptor (AT1R) . A secondary target, Glucosamine-6-phosphate synthase , is selected to test antimicrobial potential, a common property of benzimidazoles.

Target Selection & Preparation

-

Primary Target: Human AT1R (PDB ID: 4YAY or 6DO1 ).

-

Secondary Target: Glucosamine-6-phosphate synthase (PDB ID: 2VF5 ).

-

Preparation Protocol:

-

Remove crystallographic water molecules (unless bridging is critical).

-

Add polar hydrogens and compute Gasteiger charges.

-

Define Grid Box: Centered on the co-crystallized ligand (e.g., Olmesartan in 4YAY) with dimensions

Å.

-

Docking Workflow (AutoDock Vina / Glide)

Figure 1: Standardized molecular docking workflow ensuring reproducibility via redocking validation.

Interaction Analysis Criteria

Successful binding is defined by:

-

Binding Affinity:

kcal/mol.[3] -

Key Residues (AT1R):

-

Arg167: H-bond interaction with the Cyano group.

-

Trp84 & Tyr87:

- -

Val108: Hydrophobic pocket interaction with the N1-ethyl group.

-

Part 4: ADMET Profiling & Drug-Likeness[1]

To evaluate EMCB as a viable drug candidate or lead, its pharmacokinetic profile is predicted using tools like SwissADME or pkCSM.

Lipinski’s Rule of 5 Compliance

EMCB is a small fragment-like molecule, expected to fully comply:

-

Molecular Weight: ~185.22 g/mol (< 500).

-

LogP: Predicted ~1.5 - 2.5 (High bioavailability).

-

H-Bond Donors: 0 (< 5).

-

H-Bond Acceptors: 2 (N3, CN) (< 10).

Toxicity Prediction

-

AMES Toxicity: Benzimidazoles must be screened for mutagenicity.

-

hERG Inhibition: Critical for cardiovascular safety (sartan class risk).

-

Hepatotoxicity: Predicted via cytochrome P450 inhibition (CYP2C9/CYP3A4).

Part 5: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation (100 ns) using GROMACS or Desmond assesses the stability of the EMCB-AT1R complex .

Simulation Setup

-

Force Field: CHARMM36m (protein) + CGenFF (ligand).

-

System: TIP3P water box, neutralized with Na

/Cl -

Ensemble: NPT (310 K, 1 bar).

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Measures structural deviation from the starting conformation. A plateau < 2.5 Å indicates a stable complex.

-

RMSF (Root Mean Square Fluctuation): Identifies flexible protein regions. Low RMSF at the binding site (Arg167, Trp84) confirms tight ligand binding.

-

Gyration Radius (Rg): Monitors protein compactness during ligand binding.

Figure 2: Molecular Dynamics simulation pipeline for assessing ligand-receptor complex stability.

References

-

Al-Sha’er, M. A., Mansi, I., & Hakooz, N. (2013).[4] 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities.[5][4] Der Pharma Chemica, 5(3), 156-162.[4] Link

-

Chebrolu, S., et al. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Molecules, 28(1), 216. Link

-

Ferdous, J., et al. (2021).[6] In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties.[7][8] In Silico Pharmacology, 9, 46. Link

-

Ozel, S. (2025).[1] In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole.[1] DergiPark. Link

-

Genc, N. (2024).[3] Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies.[2][3] Journal of Biomolecular Structure and Dynamics. Link

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. dovepress.com [dovepress.com]

- 7. In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Literature review of 1-Ethyl-2-methyl-5-cyanobenzimidazole research

This is an in-depth technical guide and literature review of 1-Ethyl-2-methyl-5-cyanobenzimidazole , structured for researchers and drug development professionals.

Scaffold Analysis, Synthesis Protocols, and Pharmaceutical Utility

Executive Summary

1-Ethyl-2-methyl-5-cyanobenzimidazole (CAS: 5805-76-5 for the core, specific derivatives vary) represents a critical "privileged scaffold" in medicinal chemistry.[1] While historically utilized in industrial applications such as planographic printing fixers (US Patent 4,062,682), its modern relevance lies in its role as a versatile intermediate for Angiotensin II Receptor Blockers (ARBs) and novel antiviral/anticancer agents .[1]

The molecule features a benzimidazole core functionalized at three key positions:[1][2]

-

N1-Ethyl: Provides lipophilicity and steric bulk, influencing binding affinity in GPCR targets.[1]

-

C2-Methyl: A reactive site for condensation or oxidation; essential for bioactivity in many anthelmintics and kinase inhibitors.[1]

-

C5-Cyano (Nitrile): A high-value synthetic handle.[1] It serves as a precursor to tetrazoles (bioisosteres of carboxylic acids in Sartans), amidines (thrombin inhibitors like Dabigatran), and carboxylic acids .[1]

This guide synthesizes the core literature to provide a validated protocol for its synthesis, purification, and downstream application.[1]

Chemical Profile & Physical Properties[2][3][4]

| Property | Data | Notes |

| IUPAC Name | 1-Ethyl-2-methyl-1H-benzimidazole-5-carbonitrile | |

| Molecular Formula | C₁₁H₁₁N₃ | |

| Molecular Weight | 185.23 g/mol | |

| Appearance | Solid / Crystalline Powder | Recrystallized from Pyridine/Water |

| Melting Point | 162°C | Validated in US4062682A |

| Solubility | Soluble in Pyridine, DMF, DMSO; Sparingly soluble in water | |

| Key Functional Group | Nitrile (-CN) at C5 | Susceptible to hydrolysis and cycloaddition |

Synthetic Methodology (Validated Protocol)

The most robust synthesis reported in the literature involves the dehydration of the corresponding primary amide.[1] This method is preferred over direct cyanation (Rosenmund-von Braun reaction) due to higher yields and cleaner workup profiles.[1]

Retrosynthetic Analysis

The synthesis is best approached via the construction of the benzimidazole ring followed by functional group manipulation, or by dehydrating the pre-formed amide.[1]

Figure 1: Retrosynthetic pathway showing the amide dehydration strategy.[1][3]

Detailed Experimental Protocol

Objective: Synthesis of 1-ethyl-2-methyl-5-cyanobenzimidazole via dehydration of 1-ethyl-2-methylbenzimidazole-5-carboxamide.

Reagents:

-

Precursor (Compound IV): 1-ethyl-2-methylbenzimidazole-5-carboxamide (81.2 g, 0.4 mol).[1][4]

-

Dehydrating Agent: Phosphorus Oxychloride (POCl₃) (42.4 mL, 0.44 mol).[1][3]

-

Quench: Crushed Ice (1 kg).

Step-by-Step Procedure:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Place in an ice bath.

-

Dissolution: Charge the flask with 81.2 g of the amide precursor and 160 mL of pyridine. Stir until suspended/dissolved.

-

Addition: Dropwise add 42.4 mL of POCl₃ while maintaining the temperature below 10°C. Caution: Exothermic reaction.

-

Reaction:

-

Allow the temperature to rise naturally to 45°C.

-

Heat the mixture to 60°C and maintain for 1-2 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 95:5) for disappearance of the amide spot.[1]

-

-

Quench: Pour the resulting reddish-brown oil immediately into 1 kg of crushed ice with vigorous stirring. The product will precipitate.[1][3]

-

Workup: Filter the precipitate. Wash the filter cake thoroughly with ice-cold water (3 x 200 mL) to remove pyridine salts.

-

Purification:

Yield: ~61% (45.2 g). Melting Point: 162°C.[1][3]

Downstream Applications & Drug Design

The 5-cyano group is a "gateway" functionality.[1] In drug discovery, this scaffold is utilized for:

Tetrazole Synthesis (Sartan-like Drugs)

The most common application is the conversion of the nitrile to a tetrazole ring, a bioisostere of the carboxylic acid found in ARBs (e.g., Candesartan, Valsartan).[1]

-

Reagents: Sodium Azide (NaN₃), Triethylamine hydrochloride, Toluene/DMF.[1]

-

Mechanism: [3+2] Cycloaddition.[1]

-

Significance: The tetrazole anion provides better metabolic stability and lipophilicity compared to a carboxylate.[1]

Amidines (Thrombin Inhibitors)

Conversion of the nitrile to an amidine (Pinner reaction followed by amination) yields structures similar to Dabigatran .[1]

-

Pathway: Nitrile

Imidate Ester

Quaternization (Materials Science)

As detailed in US Patent 4,062,682, the N3 nitrogen can be alkylated to form quaternary ammonium salts (onium compounds) used in photographic chemistry and antimicrobial coatings.[1]

Figure 2: Divergent synthesis pathways from the 5-cyano core.[1]

Quality Control & Impurity Profiling

For pharmaceutical applications, the following impurities must be monitored:

| Impurity | Origin | Detection (HPLC/LC-MS) |

| Unreacted Amide | Incomplete dehydration | M+18 peak relative to nitrile |

| Carboxylic Acid | Hydrolysis of nitrile during workup | Acidic mobile phase shift; broad peak |

| Regioisomer (1-Methyl-2-ethyl...) | Incorrect alkylation of precursor | Requires NOE NMR to distinguish N1 vs N3 substitution |

| Pyridine Adducts | Solvent retention | GC-HS (Headspace) analysis required |

Critical Control Point: The dehydration step with POCl₃ must be quenched strictly on ice. Exotherms >60°C during quenching can hydrolyze the nitrile back to the amide or acid.[1]

References

-

US Patent 4,062,682 . Fixer compositions used in planographic printing containing onium compounds. (1977).[1] Describes the specific synthesis of 1-ethyl-2-methyl-5-cyanobenzimidazole (Compound 18) via POCl3 dehydration.

-

PrepChem . Synthesis of 1-ethyl-2-methyl-5-cyano-benzimidazole. Detailed experimental procedure derived from the patent literature.

-

PubChem . 1-Ethyl-2-methylbenzimidazole (Core Structure Data). CID 22054.[1] Provides physical property data for the non-cyano analog for comparison. [1]

-

Journal of Medicinal Chemistry . Benzimidazole derivatives as Angiotensin II receptor antagonists. (General reference for the Nitrile-Tetrazole transformation in this scaffold). [1]

-

ResearchGate . Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. Discusses related 2-cyanobenzimidazole derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. US4062682A - Fixer compositions used in planographic printing containing onium compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to Homology Modeling of Potential 1-Ethyl-2-methyl-5-cyanobenzimidazole Targets

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknowns in Early-Stage Drug Discovery

In the realm of medicinal chemistry and drug development, the journey from a novel small molecule to a potential therapeutic is often fraught with uncertainty. Such is the case with 1-Ethyl-2-methyl-5-cyanobenzimidazole, a compound for which public domain data on specific biological targets is sparse. However, the benzimidazole scaffold is a well-established pharmacophore, known to interact with a variety of protein targets, exhibiting activities ranging from anticancer to antimicrobial.[1][][3] This guide, therefore, embarks on a practical, albeit hypothetical, exploration of how one would approach the identification and structural modeling of potential protein targets for a novel benzimidazole derivative like 1-Ethyl-2-methyl-5-cyanobenzimidazole. We will proceed with the full workflow of homology modeling, a powerful in silico technique to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein.[4][5]

This document is structured not as a rigid protocol, but as a dynamic, decision-driven narrative that mirrors the real-world scientific process. We will delve into the "why" behind each step, ensuring that every methodological choice is transparent and scientifically justified.

Part 1: Target Class Identification and Sequence Acquisition - A Logic-Driven Approach

Given the known anticancer activities of many benzimidazole derivatives, a plausible starting point for our investigation is to hypothesize that 1-Ethyl-2-methyl-5-cyanobenzimidazole may also target proteins implicated in cancer pathways.[6] Benzimidazoles have been shown to interact with various targets, including microtubules, topoisomerases, and kinases.[6] For the purpose of this guide, we will select a hypothetical human kinase as our protein of interest, a common target class for cancer therapeutics.

Protocol 1: Target Selection and Sequence Retrieval

-

Hypothesize a Target Class: Based on the broad anticancer activity of the benzimidazole scaffold, we hypothesize that our compound may target a protein kinase.

-

Select a Representative Target: We will choose a hypothetical human protein kinase, "Kinase-X," for this study.

-

Retrieve the Amino Acid Sequence: The primary amino acid sequence of our target protein is the foundational requirement for homology modeling. For a known protein, this sequence can be readily obtained from a public database such as UniProt or NCBI. The sequence should be saved in the FASTA format, a simple text-based format for representing nucleotide or peptide sequences.

Part 2: The Core of Homology Modeling - From Template to Tertiary Structure

Homology modeling operates on the principle that proteins with similar sequences adopt similar three-dimensional structures.[5] The accuracy of the final model is heavily dependent on the quality of the template structure and the alignment between the target and template sequences.

Template Identification: Finding the Best Structural Blueprint

The selection of an appropriate template is arguably the most critical step in homology modeling. A good template should have a high sequence identity to the target, a high-resolution crystal structure, and be in a biologically relevant conformation.

Protocol 2: Template Search and Selection

-

Perform a BLAST Search: The Basic Local Alignment Search Tool (BLAST) is used to find regions of local similarity between sequences. We will perform a protein-BLAST (BLASTp) search against the Protein Data Bank (PDB) to identify proteins with known structures that are similar to our target, "Kinase-X."

-

Evaluate Potential Templates: The search results will provide a list of potential templates. The following criteria should be used for selection:

-

Sequence Identity: Higher is better. Generally, a sequence identity of >30% is required for reliable homology modeling.

-

Query Coverage: The template should cover a significant portion of the target sequence.

-

E-value: The Expect value (E-value) represents the number of hits one can "expect" to see by chance when searching a database of a particular size. A lower E-value is better.

-

Resolution: For X-ray crystal structures, a lower resolution value (in Ångstroms) indicates a more precise structure.

-

-

Select the Optimal Template: Based on a comprehensive evaluation of the above criteria, we select the best available template structure.

Table 1: Hypothetical Template Selection Metrics for "Kinase-X"

| PDB ID | Sequence Identity (%) | Query Coverage (%) | E-value | Resolution (Å) |

| 1ABC | 85 | 98 | 1e-150 | 1.8 |

| 2DEF | 70 | 95 | 1e-120 | 2.1 |

| 3GHI | 55 | 92 | 1e-90 | 2.5 |

In this hypothetical scenario, PDB ID 1ABC would be the ideal template due to its high sequence identity, excellent coverage, low E-value, and high resolution.

Sequence Alignment: The Blueprint for Model Construction

Accurate alignment of the target sequence with the template sequence is crucial for generating a high-quality model. The alignment dictates how the coordinates of the template are transferred to the target.

Protocol 3: Target-Template Alignment

-

Utilize an Alignment Tool: Various tools can be used for sequence alignment, such as ClustalW, T-Coffee, or the alignment tools integrated into modeling software.

-

Manual Inspection and Refinement: Automated alignments are not always perfect, especially in regions of low sequence similarity. It is essential to manually inspect the alignment, paying close attention to the placement of gaps. Gaps should ideally be located in loop regions rather than in secondary structure elements (alpha-helices and beta-sheets).

Model Building and Refinement: Sculpting the Final Structure

With a suitable template and a refined alignment, the next step is to generate the 3D model of the target protein. This is typically performed using specialized software that transfers the coordinates of the aligned residues from the template to the target and models the non-aligned regions, such as loops.

Protocol 4: 3D Model Generation and Refinement

-

Model Building: Software such as MODELLER[7], SWISS-MODEL[8], or Phyre2 can be used to automatically generate the 3D model based on the template and alignment.

-

Loop Modeling: Regions of the target that do not align with the template, particularly loops, need to be modeled de novo. The accuracy of loop modeling can be a significant challenge in homology modeling.

-

Side-Chain Packing: The conformations of the amino acid side chains are optimized to avoid steric clashes and to form favorable interactions.

-

Energy Minimization: The generated model is subjected to energy minimization to relieve any steric strain and to optimize the overall geometry of the structure.

Workflow for Homology Modeling

Caption: A streamlined workflow for homology modeling.

Part 3: Model Validation - Ensuring Structural Integrity

A crucial and often overlooked step in homology modeling is the rigorous validation of the generated model. Validation ensures that the model is stereochemically sound and consistent with the principles of protein structure.

Protocol 5: Homology Model Validation

-

Ramachandran Plot Analysis: A Ramachandran plot is a fundamental tool for assessing the stereochemical quality of a protein structure. It plots the phi (φ) and psi (ψ) backbone dihedral angles of all residues. A good quality model should have the vast majority of its residues in the "allowed" regions of the plot. Tools like PROCHECK or the validation tools within modeling software can generate these plots.[9]

-

Stereochemical Checks: The model should be checked for proper bond lengths, bond angles, and other geometric parameters.

-

Energy-Based Validation: The overall energy of the model can be assessed using force fields. A lower energy state generally corresponds to a more stable and realistic structure.

-

Comparison with Template: The root-mean-square deviation (RMSD) between the backbone atoms of the modeled structure and the template can provide a measure of their similarity.

Table 2: Hypothetical Validation Metrics for the "Kinase-X" Model

| Validation Metric | Value | Interpretation |

| Residues in favored regions (Ramachandran) | 95% | Excellent stereochemical quality |

| Residues in allowed regions (Ramachandran) | 4% | Acceptable |

| Residues in outlier regions (Ramachandran) | 1% | Minor outliers, may require further refinement |

| Overall G-factor (PROCHECK) | -0.1 | Good |

| RMSD to template (backbone) | 0.8 Å | High structural similarity to the template |

Part 4: Active Site Prediction and Molecular Docking - Probing the Interaction

With a validated 3D model of our target protein, we can now investigate how our small molecule, 1-Ethyl-2-methyl-5-cyanobenzimidazole, might bind to it. This involves identifying the potential binding site (active site) and then performing molecular docking simulations.

Active Site Identification: Finding the "Lock"

The active site is the region of the protein where the substrate binds and where the catalytic activity occurs. In the absence of an experimentally determined ligand-bound structure, computational methods can be used to predict the location of the active site.

Protocol 6: Active Site Prediction

-

Template-Based Prediction: If the template structure was co-crystallized with a ligand, the corresponding pocket in our model is a likely active site.

-

Geometric Prediction: Several web servers and software tools, such as CASTp, fpocket, and DogSiteScorer, can identify cavities on the protein surface that are likely to be binding pockets.[10] These tools use geometric algorithms to find pockets and rank them based on their size, shape, and druggability.

Molecular Docking: Fitting the "Key" into the "Lock"

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule to its protein target.

Protocol 7: Molecular Docking of 1-Ethyl-2-methyl-5-cyanobenzimidazole

-

Prepare the Ligand: The 3D structure of 1-Ethyl-2-methyl-5-cyanobenzimidazole needs to be generated and optimized. This can be done using software like ChemDraw or online tools, and the structure should be saved in a suitable format (e.g., .mol2 or .pdbqt).

-

Prepare the Receptor: The modeled "Kinase-X" structure needs to be prepared for docking. This typically involves adding hydrogen atoms, assigning partial charges, and defining the binding site (the "grid box" in AutoDock).

-

Perform Docking: Docking software such as AutoDock Vina, Glide, or GOLD is used to perform the docking simulation.[13] The software will generate multiple possible binding poses of the ligand in the active site.

-

Analyze the Results: The docking results are analyzed to identify the most likely binding mode. This is typically based on the predicted binding energy (a lower energy indicates a more favorable interaction) and the clustering of the docking poses. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, should be visualized and analyzed.

Logical Flow of Target Identification to Docking

Caption: From known activity to predicted binding mode.

Conclusion and Future Perspectives

This guide has provided a comprehensive, in-depth walkthrough of the homology modeling and molecular docking workflow, using the novel compound 1-Ethyl-2-methyl-5-cyanobenzimidazole as a case study for targeting a hypothetical protein kinase. While the specific biological targets of this compound remain to be experimentally validated, the in silico approach detailed here provides a powerful and rational framework for generating testable hypotheses and guiding further experimental work.

The field of computational drug discovery is rapidly evolving, with the advent of artificial intelligence and machine learning techniques, such as AlphaFold, promising to further revolutionize protein structure prediction.[14][15] However, the fundamental principles of homology modeling, model validation, and molecular docking remain essential skills for any researcher in the field of drug development. By combining these computational approaches with experimental validation, we can accelerate the discovery of novel therapeutics and unravel the complex molecular interactions that govern biological processes.

References

-

Ingle, R.G.; Magar, D.D. Heterocyclic chemistry of benzimidazoles and potential activities of derivatives. Int. J. Drug Res. Tech., 2011 , 1(1), 26-32. [Link]

-

Barot, K.; Nikolova, S.; Ivanov, I.; Ghate, M. Novel research strategies of benzimidazole derivatives: A review. Curr. Med. Chem., 2024 . [Link]

-

Marti-Renom, M. A., et al. (2000). Comparative protein structure modeling of genes and genomes. Annu. Rev. Biophys. Biomol. Struct., 29, 291-325. [Link]

-

Krieger, E., & Vriend, G. (2014). YASARA View—molecular graphics for all devices—from smartphones to workstations. Bioinformatics, 30(20), 2981-2982. [Link]

-

Waterhouse, A., et al. (2018). SWISS-MODEL: homology modelling of protein structures and complexes. Nucleic Acids Research, 46(W1), W296-W303. [Link]

-

Laskowski, R. A., et al. (1993). PROCHECK: a program to check the stereochemical quality of protein structures. Journal of applied crystallography, 26(2), 283-291. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

-

Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

-

Altschul, S. F., et al. (1990). Basic local alignment search tool. Journal of molecular biology, 215(3), 403-410. [Link]

-

Jumper, J., et al. (2021). Highly accurate protein structure prediction with AlphaFold. Nature, 596(7873), 583-589. [Link]

-

Dundas, J., et al. (2006). CASTp: computed atlas of surface topography of proteins with structural and topographical mapping of functionally annotated residues. Nucleic acids research, 34(Web Server issue), W116-W118. [Link]

-

Le Guilloux, V., et al. (2009). Fpocket: an open source platform for ligand pocket detection. BMC bioinformatics, 10(1), 1-8. [Link]

-

Volkamer, A., et al. (2012). DoGSiteScorer: a web server for automatic binding site prediction, analysis and druggability assessment. Bioinformatics, 28(15), 2074-2075. [Link]

Sources

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Template-Based Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aidanbudd.github.io [aidanbudd.github.io]

- 6. biotech-asia.org [biotech-asia.org]

- 7. Tutorial [salilab.org]

- 8. Protein structure validation- SIB Swiss Institute of Bioinformatics [expasy.org]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. youtube.com [youtube.com]

- 14. AlphaFold Server [alphafoldserver.com]

- 15. AlphaFold â Google DeepMind [deepmind.google]

A Strategic Blueprint for Drug Discovery: Leveraging 1-Ethyl-2-methyl-5-cyanobenzimidazole as a Core Fragment

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Foreword: The Philosophy of Fragments